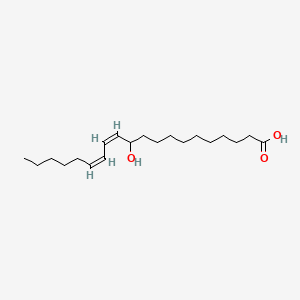
(12Z,14Z)-11-hydroxyicosa-12,14-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(12Z,14Z)-11-hydroxyicosa-12,14-dienoic acid is a unique organic compound characterized by its hydroxy group and conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (12Z,14Z)-11-hydroxyicosa-12,14-dienoic acid typically involves the use of specific catalysts and reaction conditions to ensure the correct configuration of the double bonds and the placement of the hydroxy group. One common method involves the hydroboration-oxidation of a precursor diene, followed by selective oxidation to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(12Z,14Z)-11-hydroxyicosa-12,14-dienoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like chromium trioxide or PCC.
Reduction: The double bonds can be reduced to single bonds using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Tosyl chloride in pyridine.
Major Products
Oxidation: Formation of a keto derivative.
Reduction: Formation of a saturated fatty acid.
Substitution: Formation of tosylate derivatives.
Scientific Research Applications
(12Z,14Z)-11-hydroxyicosa-12,14-dienoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling pathways.
Medicine: Investigated for its potential anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (12Z,14Z)-11-hydroxyicosa-12,14-dienoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxy group and conjugated diene system allow it to participate in various biochemical pathways, potentially modulating enzyme activity and cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
(12Z,14Z)-icosa-12,14-dienoic acid: Lacks the hydroxy group.
11-hydroxyicosanoic acid: Lacks the conjugated diene system.
(12Z)-11-hydroxyicosa-12-enoic acid: Contains only one double bond.
Uniqueness
(12Z,14Z)-11-hydroxyicosa-12,14-dienoic acid is unique due to the presence of both the hydroxy group and the conjugated diene system, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H36O3 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(12Z,14Z)-11-hydroxyicosa-12,14-dienoic acid |
InChI |
InChI=1S/C20H36O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10,13,16,19,21H,2-6,8-9,11-12,14-15,17-18H2,1H3,(H,22,23)/b10-7-,16-13- |
InChI Key |
HDMIRVFIVOGVIC-XCRWTIQCSA-N |
Isomeric SMILES |
CCCCC/C=C\C=C/C(CCCCCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B12338820.png)



![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B12338851.png)
![4(3H)-Quinazolinone, 7-methoxy-2-[4-(1-methylethyl)-2-thiazolyl]-](/img/structure/B12338858.png)

![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B12338867.png)

![1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl-](/img/structure/B12338876.png)
